

# A Comparative Guide to Investigating Fortimicin Efflux Pump Systems in Resistant Bacteria

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Fortimicin**  
Cat. No.: **B10828623**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Growing Challenge of Fortimicin Resistance

**Fortimicin**, a member of the aminoglycoside class of antibiotics, has been a valuable tool in combating bacterial infections. Its primary mechanism of action involves binding to the 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to bacterial cell death<sup>[1]</sup>. However, the emergence of bacterial resistance threatens its clinical efficacy. One of the most significant mechanisms of resistance is the active efflux of the antibiotic from the bacterial cell, mediated by efflux pumps<sup>[2][3]</sup>. These protein complexes act as molecular pumps, expelling **Fortimicin** and other antibiotics from the cytoplasm or periplasm, thereby preventing them from reaching their intracellular targets<sup>[4]</sup>.

Understanding the specific efflux pump systems responsible for **Fortimicin** resistance is paramount for the development of effective countermeasures, such as efflux pump inhibitors (EPIs), which can restore the antibiotic's potency<sup>[5]</sup>. This guide provides a comparative framework for investigating these efflux pump systems, focusing on key experimental approaches to identify, characterize, and compare their activity in clinically relevant bacteria such as *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Escherichia coli*.

# Key Efflux Pump Families Implicated in Aminoglycoside Resistance

Several families of efflux pumps are known to contribute to multidrug resistance in bacteria.

The most clinically relevant for Gram-negative bacteria in the context of aminoglycoside resistance belongs to the Resistance-Nodulation-Division (RND) superfamily[6][7].

- Resistance-Nodulation-Division (RND) Family: These are complex, tripartite systems that span the inner membrane, periplasm, and outer membrane of Gram-negative bacteria[6]. Prominent examples include the AdeABC system in *Acinetobacter baumannii* and the AcrAB-TolC system in *Escherichia coli*, both of which have been shown to extrude a broad range of substrates, including aminoglycosides[2][8][9][10]. Overexpression of these pumps is a common mechanism of multidrug resistance[11].
- Major Facilitator Superfamily (MFS): This is a large and diverse family of secondary transporters that are also involved in antibiotic efflux[12].
- ATP-Binding Cassette (ABC) Superfamily: These pumps utilize the energy from ATP hydrolysis to transport substrates across cell membranes[7].
- Small Multidrug Resistance (SMR) Family: As their name suggests, these are smaller proteins that typically function as homodimers or heterodimers[7].
- Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps are typically involved in the extrusion of cationic drugs and other toxic compounds[12].

This guide will focus on the investigation of RND-type efflux pumps due to their significant role in aminoglycoside resistance.

## Experimental Workflow for Investigating Fortimicin Efflux

A multi-faceted experimental approach is essential for a comprehensive understanding of **Fortimicin** efflux. The following workflow provides a logical progression from initial phenotypic characterization to detailed molecular analysis.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the comprehensive investigation of **Fortimicin** efflux pump systems.

## Part 1: Phenotypic Characterization of Efflux Activity

The initial step in investigating **Fortimicin** efflux is to phenotypically determine the role of efflux pumps in the observed resistance. This is primarily achieved by comparing the Minimum Inhibitory Concentration (MIC) of **Fortimicin** in the presence and absence of known efflux pump inhibitors (EPIs). A significant reduction in the MIC in the presence of an EPI is a strong indicator of efflux-mediated resistance.

### Protocol 1: Minimum Inhibitory Concentration (MIC) Determination of Fortimicin with and without Efflux Pump Inhibitors

This protocol details the broth microdilution method for determining the MIC of **Fortimicin**.

Materials:

- **Fortimicin** sulfate (analytical grade)
- Efflux Pump Inhibitors (EPIs):
  - Phenylalanine-arginine  $\beta$ -naphthylamide (PA $\beta$ N) (a broad-spectrum RND pump inhibitor) [\[13\]](#)

- Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (a proton motive force dissipator)[4]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial culture of the test organism (e.g., *A. baumannii*, *P. aeruginosa*, *E. coli*)
- Spectrophotometer

Procedure:

- Prepare **Fortimicin** Stock Solution: Prepare a stock solution of **Fortimicin** in sterile distilled water. Filter-sterilize the solution.
- Prepare EPI Stock Solutions: Prepare stock solutions of PA $\beta$ N and CCCP in an appropriate solvent (e.g., DMSO).
- Bacterial Inoculum Preparation:
  - Inoculate a single colony of the test organism into CAMHB and incubate overnight at 37°C.
  - Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
  - Further dilute the standardized inoculum to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells of the microtiter plate.
- Prepare Microtiter Plates:
  - Create a two-fold serial dilution of **Fortimicin** in CAMHB across the wells of the 96-well plate.
  - For the EPI plates, add the EPI (PA $\beta$ N or CCCP) to each well containing the **Fortimicin** dilutions at a fixed, sub-inhibitory concentration. A typical concentration for PA $\beta$ N is 25  $\mu$ g/mL[14].

- Include control wells:
  - Growth control (bacteria in CAMHB without antibiotic or EPI)
  - Sterility control (CAMHB only)
  - EPI control (bacteria in CAMHB with EPI only)
- Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of **Fortimicin** that completely inhibits visible bacterial growth[15][16].

#### Data Interpretation:

A four-fold or greater decrease in the MIC of **Fortimicin** in the presence of an EPI is considered a significant indication of the involvement of an active efflux pump in resistance[14].

Table 1: Hypothetical MIC Data for **Fortimicin** against a Resistant *A. baumannii* Strain

| Treatment Condition               | Fortimicin MIC ( $\mu$ g/mL) | Fold Change in MIC |
|-----------------------------------|------------------------------|--------------------|
| Fortimicin alone                  | 64                           | -                  |
| Fortimicin + PABN (25 $\mu$ g/mL) | 8                            | 8-fold decrease    |
| Fortimicin + CCCP (1 $\mu$ M)     | 16                           | 4-fold decrease    |

## Part 2: Molecular Identification and Expression Analysis of Efflux Pump Genes

Once phenotypic evidence suggests the involvement of efflux pumps, the next step is to identify the specific genes responsible and quantify their expression levels. This is typically achieved through Polymerase Chain Reaction (PCR) for gene identification and Reverse Transcription-quantitative PCR (RT-qPCR) for expression analysis.

## Protocol 2: Identification and Expression Analysis of Efflux Pump Genes by PCR and RT-qPCR

This protocol outlines the steps for identifying and quantifying the expression of key efflux pump genes such as *adeB* (in *A. baumannii*) and *acrB* (in *E. coli*).

### Materials:

- Resistant bacterial isolate(s) and a susceptible control strain
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target efflux pump genes (e.g., *adeB*, *acrB*) and a housekeeping gene (e.g., 16S rRNA)
- PCR thermocycler and a real-time PCR system

### Procedure:

- RNA Extraction:
  - Grow the resistant and susceptible bacterial strains to mid-log phase in CAMHB.
  - Extract total RNA from the bacterial cells using a commercial RNA extraction kit, following the manufacturer's instructions.
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis:
  - Synthesize cDNA from the purified RNA using a reverse transcription kit.
- PCR for Gene Identification:

- Perform standard PCR using primers specific for the target efflux pump genes to confirm their presence in the resistant isolate.
- RT-qPCR for Gene Expression Analysis:
  - Set up the RT-qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
  - Run the RT-qPCR program on a real-time PCR system. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  - Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
- Data Analysis:
  - Calculate the relative expression of the target efflux pump genes in the resistant strain compared to the susceptible control strain using the  $2^{-\Delta\Delta Ct}$  method[17]. The expression levels are normalized to the housekeeping gene.

#### Data Interpretation:

A significant upregulation (typically a two-fold or greater increase) in the expression of an efflux pump gene in the resistant strain compared to the susceptible strain suggests that this pump is likely contributing to **Fortimicin** resistance[18].

Table 2: Hypothetical RT-qPCR Data for *adeB* Gene Expression in a **Fortimicin**-Resistant *A. baumannii* Strain

| Strain      | Target Gene | Housekeeping Gene (16S rRNA) | ΔCt (C <sub>t</sub> <sub>target</sub> - C <sub>t</sub> <sub>16S rRNA</sub> ) | ΔΔCt (ΔC <sub>t</sub> <sub>resistant</sub> - ΔC <sub>t</sub> <sub>susceptible</sub> ) | Fold Change (2 <sup>-ΔΔCt</sup> ) |
|-------------|-------------|------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|-----------------------------------|
| Susceptible | adeB        | 18.5                         | 2.5                                                                          | 0                                                                                     | 1                                 |
| Resistant   | adeB        | 18.2                         | -0.8                                                                         | -3.3                                                                                  | 9.8                               |

## Part 3: Functional Characterization of Fortimicin Transport

To directly assess the functional activity of the identified efflux pump(s) in transporting **Fortimicin**, a whole-cell transport assay is employed. This assay measures the intracellular accumulation of a fluorescent probe or the antibiotic itself.

### Protocol 3: Whole-Cell Fortimicin Accumulation Assay

This protocol provides a general framework for a whole-cell accumulation assay. While direct measurement of **Fortimicin** can be challenging, fluorescent probes that are known substrates of the target efflux pump, such as ethidium bromide, can be used as a surrogate.

#### Materials:

- Resistant bacterial isolate(s) and a susceptible or efflux pump knockout control strain
- Fluorescent probe (e.g., ethidium bromide) or a method for quantifying intracellular **Fortimicin** (e.g., LC-MS/MS)
- Efflux pump inhibitor (e.g., PAβN)
- Phosphate-buffered saline (PBS)
- Fluorometer or appropriate analytical instrument

#### Procedure:

- Bacterial Cell Preparation:
  - Grow bacterial cultures to mid-log phase.
  - Harvest the cells by centrifugation and wash them with PBS.
  - Resuspend the cells in PBS to a specific optical density (e.g., OD<sub>600</sub> of 0.5).
- Accumulation Assay:
  - Aliquot the cell suspension into tubes or a microplate.
  - To one set of samples, add the EPI (e.g., PAβN) and incubate for a short period to allow for inhibitor uptake.
  - Initiate the assay by adding the fluorescent probe or **Fortimicin** to all samples.
  - At various time points, take aliquots of the cell suspension.
- Quantification:
  - If using a fluorescent probe, measure the fluorescence of the cell suspension using a fluorometer. Increased fluorescence indicates higher intracellular accumulation.
  - If measuring **Fortimicin** directly, rapidly separate the cells from the supernatant (e.g., by centrifugation through silicone oil) and lyse the cells. Quantify the intracellular **Fortimicin** concentration using a suitable analytical method like LC-MS/MS.
- Data Analysis:
  - Plot the intracellular concentration of the probe or **Fortimicin** over time.
  - Compare the accumulation curves between the resistant strain, the control strain, and the resistant strain treated with the EPI.

Data Interpretation:

A lower steady-state accumulation of the substrate in the resistant strain compared to the control strain, and an increase in accumulation in the resistant strain upon addition of an EPI, provides direct evidence of active efflux.

## Comparative Analysis of Efflux Pump Systems

By applying the described experimental workflow to different resistant bacterial species, a comparative analysis of the **Fortimicin** efflux pump systems can be performed. This allows for the identification of common and species-specific mechanisms of resistance.

Table 3: Comparative Overview of Key Efflux Pumps in Gram-Negative Bacteria

| Efflux Pump System | Bacterial Species       | Known Aminoglycoside Substrates            | Common Inhibitors |
|--------------------|-------------------------|--------------------------------------------|-------------------|
| AdeABC             | Acinetobacter baumannii | Gentamicin,<br>Tobramycin,<br>Amikacin[19] | PAβN, CCCP        |
| AcrAB-TolC         | Escherichia coli        | Kanamycin,<br>Neomycin[20]                 | PAβN, CCCP        |
| MexXY-OprM         | Pseudomonas aeruginosa  | Gentamicin,<br>Tobramycin,<br>Amikacin[21] | PAβN              |

## Visualization of Key Mechanisms and Workflows

### Mechanism of RND Efflux Pump Action



[Click to download full resolution via product page](#)

Caption: Schematic of a tripartite RND efflux pump system actively transporting **Fortimicin** out of a Gram-negative bacterial cell.

## Conclusion and Future Directions

The investigation of **Fortimicin** efflux pump systems is a critical area of research in the fight against antibiotic resistance. The experimental framework presented in this guide, combining phenotypic, molecular, and functional approaches, provides a robust strategy for identifying and characterizing these resistance mechanisms. By understanding the specific efflux pumps

involved and their relative contributions to resistance, researchers can develop and evaluate novel EPIs with the potential to restore the clinical utility of **Fortimicin** and other valuable aminoglycoside antibiotics. Future research should focus on high-throughput screening methods for the discovery of new EPIs and the elucidation of the regulatory networks that control efflux pump expression.

## References

- adeABC efflux gene in *Acinetobacter baumannii*. (n.d.). PMC. [\[Link\]](#)
- Multidrug resistant *Acinetobacter baumannii*--the role of AdeABC (RND family) efflux pump in resistance to antibiotics. (n.d.). PubMed. [\[Link\]](#)
- Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to *Acinetobacter baumannii*. (n.d.). MDPI. [\[Link\]](#)
- Distribution and Expression of Efflux Pump Gene and Antibiotic Resistance in *Acinetobacter baumannii*. (n.d.). Brieflands. [\[Link\]](#)
- *Acinetobacter baumannii* Efflux Pumps and Antibiotic Resistance. (2020). IDR. [\[Link\]](#)
- The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase *Escherichia coli* following Delafloxacin Tre
- Study of the Role of Efflux Pumps in Amikacin-Resistant *Acinetobacter* Isolates from Teaching Hospitals of Mashhad. (2018). Brieflands. [\[Link\]](#)
- Efflux pump inhibitors partially rescue antibiotic sensitivity. MIC was... (n.d.).
- RT-qPCR analysis of efflux pump genes. (n.d.). Bio-protocol. [\[Link\]](#)
- Identification of Efflux Pump Mutations in *Pseudomonas aeruginosa* from Clinical Samples. (n.d.). MDPI. [\[Link\]](#)
- Efflux pump systems associated to antibiotics resistance in *P. aeruginosa*[19]. (n.d.).
- Aminoglycoside Efflux in *Pseudomonas aeruginosa*: Involvement of Novel Outer Membrane Proteins. (n.d.). PMC - NIH. [\[Link\]](#)
- Role of Efflux Pumps on Antimicrobial Resistance in *Pseudomonas aeruginosa*. (n.d.). [\[Link\]](#)
- Efflux Pump Contribution to Multidrug Resistance in *Pseudomonas Aeruginosa* and the Effect of Using an Efflux Pump Inhibitor on C. (n.d.). [\[Link\]](#)
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PMC - PubMed Central. [\[Link\]](#)
- Role of Efflux Pumps on Antimicrobial Resistance in *Pseudomonas aeruginosa*. (n.d.). MDPI. [\[Link\]](#)
- Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. (n.d.). NIH. [\[Link\]](#)
- Expression of genes associated with active efflux in the indicated... (n.d.).

- AcrAB–TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism. (n.d.). PubMed Central. [\[Link\]](#)
- The AcrAB-TolC Pump Is Involved in Macrolide Resistance but Not in Telithromycin Efflux in *Enterobacter aerogenes* and *Escherichia coli*. (n.d.). PMC - NIH. [\[Link\]](#)
- Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in *Escherichia coli* Strains Clinically Isolated from Urinary Tract Infection P
- Efflux Pumps in Bacterial Cell: Mechanism of Multidrug Resistance to Antibiotics. (n.d.). [\[Link\]](#)
- Efflux pump inhibitors used in this study. (n.d.).
- Expression analysis of 10 efflux pump genes in multidrug-resistant and extensively drug-resistant *Mycobacterium tuberculosis* clinical isol
- Expression of multidrug efflux pump genes *acrAB*-*tolC*, *mdfA*, and *norE* in *Escherichia coli* clinical isolates as a function of fluoroquinolone and multidrug resistance. (n.d.). PubMed. [\[Link\]](#)
- Comparison of **fortimicins** with other aminoglycosides and effects on bacterial ribosome and protein synthesis. (n.d.). PubMed. [\[Link\]](#)
- Detection of Efflux Pumps Gene and Relation with Antibiotics Resistance in Uropathogenic *Escherichia Coli* (UPEC)
- Aminoglycosides: Activity and Resistance. (n.d.). PMC - NIH. [\[Link\]](#)
- Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides. (n.d.). PubMed. [\[Link\]](#)
- Antibacterial activity of **fortimicin A** compared with those of five other aminoglycosides, and factors affecting susceptibility tests. (n.d.). PubMed. [\[Link\]](#)
- The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Neg
- Efflux Pump Blockers in Gram-Negative Bacteria: The New Generation of Hydantoin Based-Modulators to Improve Antibiotic Activity. (n.d.). Frontiers. [\[Link\]](#)
- Identification of Efflux Pump Mutations in *Pseudomonas aeruginosa* from Clinical Samples. (2023). MDPI. [\[Link\]](#)
- Determination of Minimum Inhibitory Concentr
- Molecular Detection of AdefgEfflux Pump Genes and their Contribution to Antibiotic Resistance in *Acinetobacter baumannii*Clinical Isol
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Scilit. [\[Link\]](#)
- Detection of Genes of Efflux Pumps (*adeB*, *adeJ* and *adeG*) in Tigecycline Resistant *Acinetobacter baumannii* Isolated from Benha University Hospital. (n.d.). [\[Link\]](#)
- Antibiotic susceptibility and efflux activity: MIC reduction after... (n.d.).

- Active transport of antibiotics across the outer membrane of gram-negative bacteria and its implications in the development of n. (n.d.). [Link]
- Methods for Studying Transport in Bacteria. (1975). R Discovery - Researcher.Life. [Link]
- Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules. (n.d.). PubMed Central. [Link]
- The role of bacterial transport systems in the removal of host antimicrobial peptides in Gram-negative bacteria. (n.d.). PubMed Central. [Link]
- Role of microplastics in the survival and antimicrobial susceptibility of *Campylobacter jejuni*. (n.d.). [Link]
- The crosstalk between efflux pump and resistance gene mutation in *Helicobacter pylori*. (2024). [Link]
- Characteristics and diversity of mutations in regulatory genes of resistance-nodulation-cell division efflux pumps in association with drug-resistant clinical isolates of *Acinetobacter baumannii*. (n.d.). NIH. [Link]
- Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. (n.d.). PMC - NIH. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens [mdpi.com]
- 2. adeABC efflux gene in *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression analysis of 10 efflux pump genes in multidrug-resistant and extensively drug-resistant *Mycobacterium tuberculosis* clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multidrug resistant *Acinetobacter baumannii*—the role of AdeABC (RND family) efflux pump in resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase *Escherichia coli* following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AcrAB-TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The crosstalk between efflux pump and resistance gene mutation in *Helicobacter pylori* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Efflux Pumps on Antimicrobial Resistance in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in *Escherichia coli* Strains Clinically Isolated from Urinary Tract Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the role of TolC in multidrug efflux: the function and assembly of AcrAB-TolC tolerate significant depletion of intracellular TolC protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The AcrAB-TolC Pump Is Involved in Macrolide Resistance but Not in Telithromycin Efflux in *Enterobacter aerogenes* and *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aminoglycoside Efflux in *Pseudomonas aeruginosa*: Involvement of Novel Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Efflux Pumps on Antimicrobial Resistance in *Pseudomonas aeruginosa* [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Investigating Fortimicin Efflux Pump Systems in Resistant Bacteria]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10828623#investigating-fortimicin-efflux-pump-systems-in-resistant-bacteria>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)